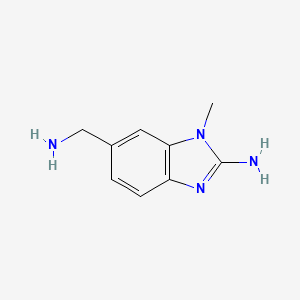

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-amine” is a derivative of benzodiazole, which is a heterocyclic compound . The presence of the aminomethyl (-CH2NH2) and methyl (-CH3) groups attached to the benzodiazole ring could potentially influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodiazole ring system, with the aminomethyl and methyl groups causing variations in the electronic structure and potentially the spatial conformation .Chemical Reactions Analysis

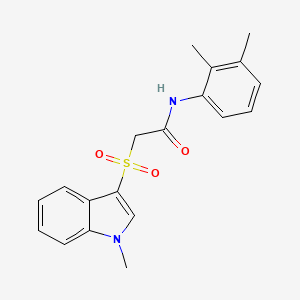

Amines, such as the aminomethyl group in this compound, are generally reactive and can participate in a variety of chemical reactions . The benzodiazole core may also undergo certain reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aminomethyl and methyl groups could impact properties such as solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Bioactivity

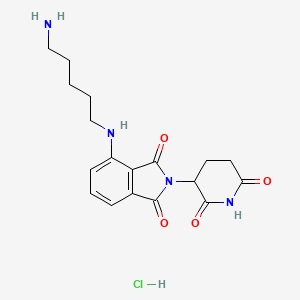

Synthesis and Characterization : The compound has been involved in the synthesis of various derivatives with potential bioactivities. For example, its role in the synthesis of pyrazole derivatives has been explored. These derivatives have shown significant antitumor, antifungal, and antibacterial activities, highlighting its potential in medicinal chemistry (Titi et al., 2020).

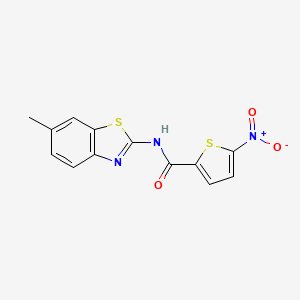

Biologically Active Derivatives : Research has also focused on creating biologically active derivatives containing the benzothiazole structure. These compounds have demonstrated potent antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity effects (Chaudhary et al., 2011).

Chemical Properties and Applications

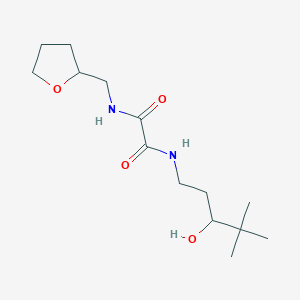

Structural Studies : The compound has been used in structural studies of amino amide salts derived from 2-(aminomethyl)benzimidazole. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including drug design (Avila-Montiel et al., 2015).

Antineoplastic and Antifilarial Agents : There's research indicating the synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, showcasing the potential of these compounds as antineoplastic and antifilarial agents. This highlights the compound's relevance in the development of new therapeutic agents (Ram et al., 1992).

Exploratory Research

Brine Shrimp Lethality Test : The compound has been used in the synthesis of novel 1,3-benzoxazine and aminomethyl compounds from eugenol, which were tested for biological activity using brine shrimp lethality test. This indicates its use in preliminary toxicity screening in drug discovery (Rudyanto et al., 2014).

Corrosion Inhibition : Research also includes the study of benzothiazole derivatives, including 6-methyl-1,3-benzothiazol-2-amine, for their corrosion inhibition properties. This suggests its application in industrial chemistry and materials science (Behzadi & Forghani, 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

6-(aminomethyl)-1-methylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-13-8-4-6(5-10)2-3-7(8)12-9(13)11/h2-4H,5,10H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFWMQBIOVCIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CN)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)

![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)

![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride](/img/structure/B2608533.png)

![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide](/img/no-structure.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608545.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2608550.png)